molecular formula C8H10N4 B11918930 (5-(1H-Pyrrol-3-yl)-1H-imidazol-2-yl)methanamine

(5-(1H-Pyrrol-3-yl)-1H-imidazol-2-yl)methanamine

Cat. No.: B11918930
M. Wt: 162.19 g/mol
InChI Key: CHCCZZWQSIOUKA-UHFFFAOYSA-N
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Description

(5-(1H-Pyrrol-3-yl)-1H-imidazol-2-yl)methanamine is a heterocyclic organic compound featuring a methanamine group attached to a 1H-imidazole ring substituted at the 5-position with a 1H-pyrrole moiety. This structure combines the aromaticity and electron-rich nature of both imidazole and pyrrole rings, which are critical for interactions in biological systems. The compound has been cataloged under reference code 10-F611803 by CymitQuimica, though it is currently listed as discontinued . Its synthesis typically involves reductive amination or coupling reactions, as evidenced by methodologies applied to analogous imidazole derivatives (e.g., procedures in and ).

Properties

Molecular Formula

C8H10N4

Molecular Weight

162.19 g/mol

IUPAC Name

[5-(1H-pyrrol-3-yl)-1H-imidazol-2-yl]methanamine

InChI

InChI=1S/C8H10N4/c9-3-8-11-5-7(12-8)6-1-2-10-4-6/h1-2,4-5,10H,3,9H2,(H,11,12)

InChI Key

CHCCZZWQSIOUKA-UHFFFAOYSA-N

Canonical SMILES

C1=CNC=C1C2=CN=C(N2)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(1H-Pyrrol-3-yl)-1H-imidazol-2-yl)methanamine typically involves the formation of the pyrrole and imidazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the pyrrole ring can be synthesized via the Paal-Knorr synthesis, while the imidazole ring can be formed through the Debus-Radziszewski imidazole synthesis .

Industrial Production Methods

Industrial production of this compound may involve the use of high-pressure autoclaves and catalysts such as platinum or Raney nickel to ensure high yield and purity . The reaction conditions are optimized to maintain the integrity of both the pyrrole and imidazole rings while achieving the desired substitution on the methanamine group.

Chemical Reactions Analysis

Types of Reactions

(5-(1H-Pyrrol-3-yl)-1H-imidazol-2-yl)methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding amines or alcohols.

    Substitution: Alkylated derivatives of the original compound.

Scientific Research Applications

(5-(1H-Pyrrol-3-yl)-1H-imidazol-2-yl)methanamine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (5-(1H-Pyrrol-3-yl)-1H-imidazol-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or modulate receptor activity in signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The pharmacological and chemical profiles of imidazole derivatives are highly dependent on substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent Molecular Formula Molecular Weight Salt Form Key Features References
(5-(1H-Pyrrol-3-yl)-1H-imidazol-2-yl)methanamine Pyrrol-3-yl C₈H₁₀N₄ 162.20 Free base Electron-rich pyrrole enhances π-π stacking; potential for CNS activity.
[5-(4-Fluorophenyl)-1H-imidazol-2-yl]methanamine dihydrochloride 4-Fluorophenyl C₁₀H₁₀FN₃·2HCl 264.12 Dihydrochloride Fluorine increases lipophilicity; improved solubility in salt form.
1-[5-(Propan-2-yl)-1H-imidazol-2-yl]methanamine Isopropyl C₇H₁₃N₃ 139.20 Free base Alkyl substituent enhances metabolic stability; lower polarity.
(5-(4-(Trifluoromethyl)phenyl)-1H-imidazol-2-yl)methanamine dihydrobromide 4-Trifluoromethylphenyl C₁₁H₁₂F₃N₃·2HBr 428.05 Dihydrobromide Trifluoromethyl group improves bioavailability and binding affinity.
[5-(3-Methylphenyl)-1H-imidazol-2-yl]methanamine dihydrochloride 3-Methylphenyl C₁₁H₁₃N₃·2HCl 260.16 Dihydrochloride Methyl group enhances hydrophobic interactions; salt form aids crystallinity.

Pharmacological and Functional Differences

  • Electron-Rich vs. Electron-Deficient Substituents : The pyrrole substituent in the parent compound may favor interactions with aromatic residues in enzyme active sites (e.g., kinases or GPCRs). In contrast, electron-withdrawing groups like trifluoromethyl (in ) enhance metabolic stability and receptor-binding specificity.
  • Salt Forms : Dihydrochloride and dihydrobromide salts (e.g., ) improve aqueous solubility, critical for in vivo applications. The free base form (e.g., ) is more suitable for lipid-rich environments.
  • Biological Activity : Fluorophenyl-substituted analogs () are often explored in anticancer and antiviral research due to enhanced membrane permeability. Isopropyl derivatives () may exhibit prolonged half-lives due to reduced oxidative metabolism.

Key Research Findings

    Biological Activity

    (5-(1H-Pyrrol-3-yl)-1H-imidazol-2-yl)methanamine, with the CAS number 1368917-70-7, is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antiviral properties, cytotoxic effects on cancer cell lines, and mechanisms of action based on diverse research findings.

    The molecular formula of this compound is C8H10N4C_8H_{10}N_4, with a molecular weight of 162.19 g/mol. The structure includes a pyrrole ring and an imidazole moiety, which are significant in influencing its biological interactions.

    PropertyValue
    CAS Number1368917-70-7
    Molecular FormulaC8H10N4
    Molecular Weight162.19 g/mol

    Antiviral Activity

    Research has indicated that derivatives of compounds similar to this compound exhibit notable antiviral activity. For instance, a study highlighted the synthesis of various benzofuran-transition metal complexes that included derivatives of imidazole and pyrrole. These compounds were tested against HIV, demonstrating significant potency with EC50 values lower than standard antiviral drugs like Atevirdine .

    Key Findings

    • Compound Efficacy : The derivative (5-(1H-benzo[d]imidazol-2-yl)-1H-pyrrol-3-yl) showed an EC50 value of 9×106μM9\times 10^{-6}\mu M, indicating higher therapeutic potential than many existing treatments .

    Cytotoxic Activity Against Cancer Cell Lines

    The compound's potential as an anticancer agent has also been explored. Various studies have evaluated its cytotoxic effects against different cancer cell lines, including MCF7 (breast cancer), NCI-H460 (lung cancer), and others.

    Case Studies

    • Cytotoxicity Profile : In one study, several derivatives were screened against MCF7 and NCI-H460 cells, showing IC50 values ranging from 3.79 µM to 42.30 µM, indicating moderate to high cytotoxicity .
    • Mechanism of Action : The mechanism appears to involve apoptosis induction in cancer cells, with some derivatives causing significant cell death at low concentrations .

    The biological activity of this compound may be attributed to its ability to interact with specific cellular targets:

    • Inhibition of Viral Replication : The imidazole ring is known to interfere with viral replication mechanisms, potentially by inhibiting reverse transcriptase in retroviruses .
    • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells through mitochondrial dysfunction or activation of caspases, leading to programmed cell death .

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